Hexa-1,5-diene-2,3,4,5-tetrol, also known as (3R,4S)-hexa-1,5-diene-2,3,4,5-tetraol, is a complex organic compound with significant chemical and biological properties. This compound features multiple hydroxyl groups and a diene structure that allows for various chemical reactions and applications. It is classified under polyols due to the presence of multiple alcohol functional groups.
Hexa-1,5-diene-2,3,4,5-tetrol can be synthesized from various starting materials through several methods. It belongs to the class of compounds known as diene polyols and is characterized by its molecular formula and a molecular weight of 146.14 g/mol. The compound's IUPAC name reflects its structural complexity and stereochemistry.
The synthesis of hexa-1,5-diene-2,3,4,5-tetrol can be achieved through several routes:
Industrial production often employs optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts tailored for large-scale synthesis.
The molecular structure of hexa-1,5-diene-2,3,4,5-tetrol features:
Property | Value |
---|---|
Molecular Formula | C6H10O4 |
Molecular Weight | 146.14 g/mol |
IUPAC Name | (3R,4S)-hexa-1,5-diene-2,3,4,5-tetraol |
InChI | InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-10H,1-2H2/t5-,6+ |
Isomeric SMILES | C=C(C@@HO)O |
Hexa-1,5-diene-2,3,4,5-tetrol is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which hexa-1,5-diene-2,3,4,5-tetrol exerts its effects involves:
This dual functionality enhances its potential applications in both organic synthesis and biological systems.
Hexa-1,5-diene-2,3,4,5-tetrol is characterized by:
Key chemical properties include:
Hexa-1,5-diene-2,3,4,5-tetrol has several applications in scientific research:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: 15145-06-9